(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride
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Overview
Description
The compound is a complex organic molecule that contains several interesting substructures, including an indole ring and an oxazino ring . Indoles are a class of compounds that are prevalent in many biologically active molecules, including certain pharmaceuticals . Oxazines, on the other hand, are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring .
Molecular Structure Analysis
The compound’s structure is likely characterized by 1H NMR, 13C NMR, and HRMS, which are common techniques used to analyze the structure of organic compounds .Chemical Reactions Analysis
Indoles are known to be highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Scientific Research Applications
Novel Synthesis Techniques
Research in the field of heterocyclic chemistry often focuses on developing novel synthesis techniques for complex molecules. For example, Sammor et al. (2018) reported on the one-pot synthesis of novel 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles via a 1,4-dipolar cycloaddition reaction, indicating the interest in creating efficient pathways to synthesize heterocyclic compounds with potential pharmaceutical applications Sammor et al., 2018.
Heterocyclic Compound Synthesis for Drug Development
The synthesis and characterization of heterocyclic compounds, including imidazoles and indoles, play a crucial role in drug development. Poomathi et al. (2015) explored a facile access to novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction, showcasing the application of these compounds in pharmaceutical research Poomathi et al., 2015.
Advanced Materials and Catalysis
Heterocyclic compounds are also integral to the development of advanced materials and catalysts. Wang et al. (2018) discovered an efficient catalytic system for N-arylation of imidazole, indole, benzimidazole, and other heterocycles, demonstrating the role of these compounds in catalysis and materials science Wang et al., 2018.
Electrochemical Applications
Electrochemical methods for synthesizing and modifying heterocyclic compounds are gaining interest. Yu et al. (2019) highlighted the synthesis of C-3 aminated imidazo[1,2-a]pyridines through electrochemical oxidative C-H/N-H cross-coupling, indicating potential applications in green chemistry and electrochemical synthesis Yu et al., 2019.
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
Properties
IUPAC Name |
(6S)-6-phenyl-3,10-bis[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N7O.2ClH/c1-2-6-21(7-3-1)35-42-30-13-11-22(28-19-38-33(40-28)26-8-4-14-36-26)16-24(30)17-31(42)25-12-10-23(18-32(25)43-35)29-20-39-34(41-29)27-9-5-15-37-27;;/h1-3,6-7,10-13,16-20,26-27,35-37H,4-5,8-9,14-15H2,(H,38,40)(H,39,41);2*1H/t26-,27-,35-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEVQHFLPZHVSW-UUKHLAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8)C9=CC=CC=C9.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8)C9=CC=CC=C9.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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